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Compound of Interest

Compound Name:
(r)-1-Boc-piperazine-3-carboxylic

acid

Cat. No.: B062365 Get Quote

(R)-1-Boc-piperazine-3-carboxylic acid is a chiral heterocyclic building block of significant

interest in medicinal chemistry and drug development. Its rigid piperazine core, combined with

the orthogonal reactivity of its carboxylic acid and Boc-protected amine functionalities, makes it

a versatile synthon for creating complex molecules with specific stereochemistry. This guide

provides a comprehensive overview of its structure, properties, synthesis, and applications for

researchers and drug development professionals.

Core Structure and Physicochemical Properties
(R)-1-Boc-piperazine-3-carboxylic acid, systematically named (3R)-4-(tert-

butoxycarbonyl)piperazine-2-carboxylic acid, possesses a piperazine ring with a carboxylic acid

at the 3-position and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen at the 1-

position. The stereocenter at the C3 position is in the (R) configuration.

Note on Nomenclature: While the IUPAC name designates the carboxylic acid at the C2

position, it is commonly referred to in supplier catalogs and literature as (R)-1-Boc-piperazine-
3-carboxylic acid. Researchers should be aware of this potential discrepancy and verify the

structure by CAS number. The corresponding (S) enantiomer is also commercially available.[1]

The structure is as follows:

Molecular Formula: C₁₀H₁₈N₂O₄[2]
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Molecular Weight: 230.26 g/mol [2]

CAS Number: 192330-11-3[2]

Quantitative Physicochemical Data
The key physicochemical properties of (R)-1-Boc-piperazine-3-carboxylic acid are

summarized in the table below. These properties are crucial for understanding its solubility,

reactivity, and behavior in various experimental conditions.

Property Value Reference

Molecular Weight 230.26 g/mol [2]

Molecular Formula C₁₀H₁₈N₂O₄ [2]

IUPAC Name

(2R)-4-[(2-methylpropan-2-

yl)oxycarbonyl]piperazine-2-

carboxylic acid

[2]

XLogP3 (Computed) -2.2 [2]

Appearance White to off-white solid General knowledge

Hydrogen Bond Donors 2 [2]

Hydrogen Bond Acceptors 4 [2]

Rotatable Bond Count 2 [2]

Synthesis and Experimental Protocols
The synthesis of chiral piperazine derivatives like (R)-1-Boc-piperazine-3-carboxylic acid
often starts from readily available chiral precursors. One documented approach involves using

D-asparagine as the starting material to establish the desired stereochemistry, followed by a

series of transformations to construct the piperazine ring.

A representative synthetic pathway for the corresponding methyl ester is outlined in a patent,

which can be adapted to yield the carboxylic acid.[3] The key steps involve protection,

Hofmann degradation, esterification, Boc protection, ring closure, and final deprotection.
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Synthetic Pathway Overview
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Caption: Synthetic workflow for (R)-1-Boc-piperazine-3-carboxylate.
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Experimental Protocol: Boc Protection of Piperazine
(General)
This protocol describes the fundamental step of introducing the Boc protecting group onto a

piperazine nitrogen, a key transformation in the synthesis of the title compound and its

derivatives.

Materials:

Piperazine derivative (e.g., (R)-piperazine-3-carboxylic acid methyl ester)

Di-tert-butyl dicarbonate ((Boc)₂O)

Sodium hydroxide (NaOH) or another suitable base

Dichloromethane (DCM) or other suitable solvent

Water

1M Hydrochloric acid (HCl)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Dissolve the piperazine starting material in a suitable solvent system (e.g., a mixture of water

and an organic solvent).

Cool the mixture in an ice bath.

Add a base, such as sodium hydroxide, to the solution.

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) dropwise to the cooled, stirred

mixture.[4]

Allow the reaction to warm to room temperature and stir for 10-14 hours.[4]
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Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Upon completion, perform an aqueous workup. Extract the product into an organic solvent

like DCM.

Wash the combined organic layers sequentially with 1M HCl, water, and brine.[4]

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude product.[4]

Purify the product by crystallization or silica gel chromatography as needed.

Applications in Drug Discovery
The piperazine motif is a privileged scaffold in medicinal chemistry, appearing in numerous

FDA-approved drugs.[5][6] (R)-1-Boc-piperazine-3-carboxylic acid serves as a valuable

building block for introducing this moiety with precise stereochemical control. Its bifunctional

nature allows for sequential or orthogonal derivatization.

Primary Applications:

Linker Technology: The molecule is frequently used as a linker in the development of

complex therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and

Antibody-Drug Conjugates (ADCs).[7][8] The piperazine ring can enhance solubility and

provide a rigid spacer, while the carboxylic acid and the deprotected amine serve as

attachment points.

Scaffold for Bioactive Molecules: It is a key intermediate in the synthesis of various

pharmacologically active agents, including kinase inhibitors and receptor modulators.[5] The

chiral center is often critical for specific binding to biological targets.
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Role in PROTAC Assembly
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Caption: Logical relationship of the linker in PROTAC synthesis.

Experimental Protocol: Amide Bond Formation (HATU
Coupling)
This protocol details a standard procedure for coupling the carboxylic acid of (R)-1-Boc-
piperazine-3-carboxylic acid with a primary amine, a fundamental reaction for its use as a

linker.

Materials:

(R)-1-Boc-piperazine-3-carboxylic acid (1.0 eq)

Primary amine (R-NH₂) (1.1 eq)

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1

eq)[7]

N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)[7]
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Anhydrous N,N-Dimethylformamide (DMF)[7]

Ethyl acetate and water for workup

Saturated aqueous NaHCO₃ and brine

Procedure:

In a clean, dry flask under an inert atmosphere, dissolve (R)-1-Boc-piperazine-3-carboxylic
acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.[9]

Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes. This

pre-activates the carboxylic acid.[9]

Add the primary amine (1.1 eq) to the activated mixture.[7][9]

Continue to stir the reaction at room temperature for 1-12 hours, monitoring its progress by

TLC or LC-MS.[9]

Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic

solvent.

Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine to

remove unreacted starting materials and coupling reagents.[9]

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel to obtain the desired

amide.[9]

Spectroscopic Profile
Spectroscopic analysis is essential for structure confirmation and purity assessment. Below are

the expected characteristic signals for (R)-1-Boc-piperazine-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:

~12.0 ppm (singlet, broad): The acidic proton of the carboxylic acid (-COOH). This signal

is concentration-dependent and will disappear upon exchange with D₂O.[10]

~3.0-4.0 ppm (multiplets): Protons on the piperazine ring, often showing complex splitting

patterns.

~1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group (-C(CH₃)₃)

from the Boc protector.[11]

¹³C NMR:

~165-185 ppm: The carbonyl carbon of the carboxylic acid (-COOH).[10]

~155 ppm: The carbonyl carbon of the Boc group (-O-C=O).

~80 ppm: The quaternary carbon of the Boc group (-C(CH₃)₃).

~40-55 ppm: Carbons of the piperazine ring.

~28 ppm: The three equivalent methyl carbons of the Boc group (-C(CH₃)₃).

Infrared (IR) Spectroscopy
2500-3300 cm⁻¹ (very broad): The characteristic O-H stretching vibration of the hydrogen-

bonded carboxylic acid.[10]

~1710-1760 cm⁻¹ (strong): The C=O stretching vibration of the carboxylic acid carbonyl

group.[10]

~1680-1700 cm⁻¹ (strong): The C=O stretching of the Boc group's urethane carbonyl.

~2975 cm⁻¹: C-H stretching from the alkyl groups.

General Protocol for Spectroscopic Data Acquisition
Instrumentation:
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NMR: A 300-500 MHz NMR spectrometer.

IR: A Fourier-Transform Infrared (FTIR) spectrometer.

NMR Sample Preparation and Acquisition:

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g.,

CDCl₃, DMSO-d₆).

Transfer the solution to an NMR tube.

Acquire ¹H and ¹³C spectra using standard pulse programs. For ¹H NMR, a typical spectral

width is 0-16 ppm with a relaxation delay of 1-5 seconds.[11]

IR Sample Preparation and Acquisition:

Prepare the sample as a KBr pellet or as a thin film on a salt plate (for solids), or in a suitable

solvent cell.

Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[11]

Perform a background subtraction to obtain the final spectrum.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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